molecular formula C23H29NO3 B11667612 Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate

Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate

Cat. No.: B11667612
M. Wt: 367.5 g/mol
InChI Key: QFEQLCSJTUSOJB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoate ester group, a tert-butyl-substituted phenyl group, and an amide linkage. This compound is of interest in various fields of chemistry and industry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate typically involves the reaction of 3,5-di-tert-butylbenzoic acid with methyl 3-aminobenzoate. The reaction is carried out under basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the tert-butyl groups, which can stabilize free radicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to the ability of the tert-butyl groups to donate electrons and neutralize free radicals. Additionally, the amide linkage allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Known for its antioxidant properties and used in similar applications.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another antioxidant compound with similar structural features.

Uniqueness

Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate is unique due to the combination of its ester, amide, and tert-butyl-substituted phenyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

methyl 3-[(3,5-ditert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H29NO3/c1-22(2,3)17-11-16(12-18(14-17)23(4,5)6)20(25)24-19-10-8-9-15(13-19)21(26)27-7/h8-14H,1-7H3,(H,24,25)

InChI Key

QFEQLCSJTUSOJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)C(C)(C)C

Origin of Product

United States

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